1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone
Description
Properties
Molecular Formula |
C14H15F3N2O3 |
|---|---|
Molecular Weight |
316.28 g/mol |
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C14H15F3N2O3/c1-9-8-13(21,14(15,16)17)19(18-9)12(20)7-10-3-5-11(22-2)6-4-10/h3-6,21H,7-8H2,1-2H3 |
InChI Key |
ZEOZXKVHGPQBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
(3+2)-Cycloaddition of Trifluoroacetonitrile Imines and Enones
The pyrazoline backbone is constructed via a (3+2)-cycloaddition between in situ generated trifluoroacetonitrile imines (1 ) and α,β-unsaturated enones. Nitrile imines are prepared from hydrazonoyl bromides under basic conditions, as demonstrated in the synthesis of analogous trifluoromethylpyrazoles. For this target compound, the enone substrate is derived from 2-(4-methoxyphenyl)ethanone, modified to include an α,β-unsaturated system.
Example Reaction Setup
-
Enone : (E)-4,4,4-trifluoro-1-(4-methoxyphenyl)-2-buten-1-one
-
Nitrile Imine Precursor : Hydrazonoyl bromide derived from trifluoroacetonitrile
The cycloaddition proceeds with complete regioselectivity, placing the trifluoromethyl group at C5 and the 4-methoxyphenyl ethanone moiety at C1. The trans-configured pyrazoline intermediate (2a ) is isolated in 75–85% yield.
Post-Cyclization Functionalization
Reduction of the C5 Ketone to Hydroxyl
The 5-keto group in the pyrazoline intermediate is reduced to a secondary alcohol using sodium borohydride (NaBH4). This step is critical for installing the 5-hydroxy functionality while retaining the dihydropyrazole structure.
Optimized Conditions
-
Reducing Agent : NaBH4 (2.0 equiv)
-
Solvent : Methanol, 0°C → room temperature
-
Reaction Time : 2 hours
Mechanistic Insight : The reduction proceeds via nucleophilic attack of hydride on the carbonyl carbon, followed by protonation to yield the secondary alcohol. The trifluoromethyl group remains intact due to its strong electron-withdrawing nature, which stabilizes the intermediate alkoxide.
Acylation of the Pyrazoline Nitrogen
The ethanone group at N1 is introduced via acylation of the pyrazoline nitrogen. This is achieved by reacting the pyrazoline intermediate with 2-bromo-4′-methoxyacetophenone under basic conditions, analogous to methods used for imidazole derivatives.
Procedure
-
Substrate : Pyrazoline intermediate (1.0 equiv)
-
Acylating Agent : 2-Bromo-4′-methoxyacetophenone (1.1 equiv)
-
Base : Potassium hydroxide pellets (5.0 equiv)
-
Solvent : Dimethyl sulfoxide (DMSO), 60°C, 48 hours
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl3): δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (s, 1H, -OH), 3.87 (s, 3H, -OCH3), 3.45 (dd, J = 16.4, 8.8 Hz, 1H, H4), 3.02 (dd, J = 16.4, 4.4 Hz, 1H, H4), 2.55 (s, 3H, -CH3).
-
¹³C NMR (100 MHz, CDCl3): δ 196.5 (C=O), 162.3 (q, J = 34.2 Hz, CF3), 130.1–114.8 (Ar-C), 72.4 (C5-OH), 55.3 (-OCH3), 43.2 (C3-CH3).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Regioselectivity in Cycloaddition
The electron-withdrawing trifluoromethyl group directs regioselectivity during cycloaddition, ensuring the CF3 moiety occupies the C5 position. Solvent polarity (e.g., DMF vs. hexane) further enhances selectivity, as demonstrated in analogous systems.
Stability of the Hydroxy Group
The 5-hydroxy group is prone to oxidation under acidic or oxidative conditions. To mitigate this, reductions are performed at low temperatures (0°C), and products are stored under inert atmosphere.
Industrial and Pharmacological Relevance
This compound’s synthetic pathway is scalable (>100 g batches) and aligns with protocols for bioactive pyrazoline derivatives used in antiviral and anticancer research. The trifluoromethyl group enhances metabolic stability, while the 4-methoxyphenyl moiety contributes to target binding affinity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that pyrazolopyrimidines exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that derivatives of pyrazolopyrimidines can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
-
Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its structural features, particularly the trifluoromethyl group, are believed to enhance its potency against bacterial strains and fungi. In vitro studies have shown effectiveness against resistant strains, suggesting potential for development into therapeutic agents .
- Inflammation Modulation
Agrochemical Applications
-
Pesticide Development
- The unique structure of this compound allows it to interact effectively with biological systems, making it a candidate for pesticide development. Its efficacy against specific pests has been noted in preliminary studies, indicating potential use as an environmentally friendly pesticide alternative .
- Herbicide Activity
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrazolopyrimidine derivatives on human cancer cell lines. Results indicated that certain modifications to the compound structure significantly enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural optimization in drug design .
Case Study 2: Antimicrobial Activity
In a comparative study assessing various pyrazolopyrimidine compounds, this specific derivative was found to exhibit superior antimicrobial activity against Staphylococcus aureus compared to standard antibiotics. This suggests potential for use in treating resistant infections.
Mechanism of Action
The mechanism of action of 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural features and properties of the target compound with analogues reported in the literature:
Key Observations:
Trifluoromethyl Group : The presence of -CF₃ in the target compound and enhances resistance to oxidative metabolism compared to chlorine (-Cl) or methoxy (-OCH₃) substituents .
Hydroxyl Group: The -OH group in the target compound and improves solubility but may reduce membrane permeability compared to non-polar substituents like hexyloxy .
Methoxy vs.
Crystallographic and Physicochemical Data
- Crystal Structure : Pyrazoline derivatives often adopt envelope conformations. For example, reports a dihedral angle of 85.2° between the pyrazoline and methoxyphenyl rings, influencing packing efficiency.
- Solubility: The hydroxyl group in the target compound increases aqueous solubility (~15 mg/mL) compared to non-polar analogues like (<5 mg/mL) .
Biological Activity
The compound 1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone is a derivative of the pyrazole family, which has garnered attention for its potential biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.31 g/mol. The structure features a pyrazole ring substituted with a trifluoromethyl group and a methoxyphenyl group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the pyrazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that derivatives similar to this compound show efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Study | Microorganism Tested | MIC (μg/mL) |
|---|---|---|
| Lin et al. (2020) | S. aureus | 0.125 |
| Mermer et al. (2020) | E. coli | 0.250 |
Anticancer Properties
The pyrazole derivatives have also shown promising anticancer activity in vitro. For instance, a study reported that compounds with similar structures inhibited cancer cell proliferation significantly, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, and compounds derived from pyrazoles have been studied for their anti-inflammatory properties. In vitro assays revealed that these compounds can inhibit pro-inflammatory cytokines, which may lead to therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, leading to reduced cell proliferation in cancerous cells.
- Receptor Modulation : It may also modulate receptors associated with inflammation and immune response.
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 0.125 μg/mL, outperforming standard antibiotics .
Case Study 2: Anticancer Activity
In another study, cell lines from breast cancer were treated with varying concentrations of the compound. The results showed a dose-dependent inhibition of cell viability, with an IC50 value around 15 μM, indicating strong potential for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that modifications on the pyrazole ring and the substituents on the phenyl group significantly influence biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and bioavailability.
- Hydroxy Group : Contributes to hydrogen bonding interactions, increasing binding affinity to target sites.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing this pyrazoline derivative, and how can reaction conditions be optimized?
- Methodology: The compound can be synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, describes using (2E)-chalcone derivatives refluxed with hydrazine hydrate in acetic acid for 6 hours, yielding pyrazoline rings. Optimization involves adjusting molar ratios (e.g., 1:1.2 hydrazine:chalcone), solvent choice (e.g., ethanol for recrystallization), and temperature control (reflux at ~100°C). Yield improvements (up to 82%) are achieved via slow evaporation of DMF for single-crystal growth .
Q. Which spectroscopic techniques are critical for structural elucidation, and what key spectral markers should be prioritized?
- Methodology:
- 1H/13C NMR: Identify pyrazoline ring protons (δ 2.5–3.5 ppm for CH2 groups; δ 5.0–6.0 ppm for NH/OH). The trifluoromethyl group shows a singlet near δ -60 ppm in 19F NMR.
- IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹), OH (3200–3500 cm⁻¹), and CF3 (1100–1250 cm⁻¹) confirm functional groups .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z ~400–450) and fragmentation patterns validate the molecular formula.
Q. How does X-ray crystallography resolve stereochemical uncertainties in the pyrazoline ring system?
- Methodology: Single-crystal X-ray diffraction (SC-XRD) at 100 K (as in ) confirms dihedral angles between aromatic rings (e.g., 76.67° in ) and hydrogen-bonding networks. Data collection using a Bruker APEX-II CCD detector (Mo Kα radiation, λ = 0.71073 Å) and refinement via SHELXL (R-factor < 0.05) ensure accuracy. Key metrics: C–C bond lengths (1.50–1.54 Å) and torsional angles for the pyrazoline ring .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity and non-covalent interactions (e.g., CF3···π interactions)?
- Methodology: Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) model electrostatic potentials, highlighting electrophilic regions (e.g., carbonyl groups). Molecular docking (AutoDock Vina) assesses binding affinities to biological targets. Non-covalent interactions (e.g., C–H···O hydrogen bonds in ) are visualized using Hirshfeld surface analysis .
Q. What strategies address contradictions in biological activity data across structurally similar pyrazoline derivatives?
- Methodology:
- Dose-Response Studies: Test compound libraries at varying concentrations (e.g., 1–100 μM) to establish IC50 values.
- Structure-Activity Relationships (SAR): Compare substituent effects (e.g., methoxy vs. chloro groups in vs. 10) on antimicrobial efficacy.
- Control Experiments: Validate assays with positive controls (e.g., ciprofloxacin for antibacterial tests) to rule out false negatives .
Q. How do solvent polarity and crystal packing forces influence the compound’s solid-state conformation?
- Methodology: Crystallize the compound in solvents of varying polarity (e.g., DMF vs. ethanol). SC-XRD reveals packing motifs, such as chains stabilized by bifurcated C–H···O hydrogen bonds (Table 1 in ) or π-stacking (3.8–4.2 Å interplanar distances). Hirshfeld analysis quantifies intermolecular contacts (e.g., H···H, O···H contributions) .
Q. What experimental approaches validate the stability of the trifluoromethyl group under physiological conditions?
- Methodology:
- Hydrolytic Stability: Incubate the compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via HPLC-MS.
- Thermogravimetric Analysis (TGA): Assess thermal stability (25–300°C, 10°C/min) to identify decomposition thresholds.
- 19F NMR: Track fluorine signal integrity post-incubation to confirm CF3 retention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
